3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide 3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1797646-44-6
VCID: VC5583838
InChI: InChI=1S/C22H26FNO3/c1-26-19-9-7-18(8-10-19)22(12-14-27-15-13-22)16-24-21(25)11-6-17-4-2-3-5-20(17)23/h2-5,7-10H,6,11-16H2,1H3,(H,24,25)
SMILES: COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC=CC=C3F
Molecular Formula: C22H26FNO3
Molecular Weight: 371.452

3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

CAS No.: 1797646-44-6

Cat. No.: VC5583838

Molecular Formula: C22H26FNO3

Molecular Weight: 371.452

* For research use only. Not for human or veterinary use.

3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide - 1797646-44-6

Specification

CAS No. 1797646-44-6
Molecular Formula C22H26FNO3
Molecular Weight 371.452
IUPAC Name 3-(2-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide
Standard InChI InChI=1S/C22H26FNO3/c1-26-19-9-7-18(8-10-19)22(12-14-27-15-13-22)16-24-21(25)11-6-17-4-2-3-5-20(17)23/h2-5,7-10H,6,11-16H2,1H3,(H,24,25)
Standard InChI Key MEPRHIDNAXDSLN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(2-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide, reflects its three-dimensional structure. Key components include:

  • Tetrahydropyran ring: A six-membered oxygen-containing heterocycle with a 4-methoxyphenyl substituent at the 4-position.

  • Propanamide linker: Connects the tetrahydropyran moiety to the 2-fluorophenyl group.

  • Fluorophenyl and methoxyphenyl groups: Electron-withdrawing (fluorine) and electron-donating (methoxy) substituents that influence electronic properties and bioavailability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC22H26FNO3\text{C}_{22}\text{H}_{26}\text{FNO}_3
Molecular Weight371.452 g/mol
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC=CC=C3F
InChI KeyMEPRHIDNAXDSLN-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves multi-step organic reactions:

  • Tetrahydropyran formation: Cyclization of 4-methoxyphenyl-substituted diols or epoxides under acidic conditions.

  • Nucleophilic substitution: Introduction of the methylamine group at the 4-position of the tetrahydropyran ring.

  • Amide coupling: Reaction of the amine intermediate with 3-(2-fluorophenyl)propanoic acid using carbodiimide coupling agents (e.g., EDC or DCC).

Stability and Solubility

Data on solubility and stability remain limited, but analogous compounds with fluorophenyl and methoxyphenyl groups exhibit:

  • Moderate lipid solubility: Due to aromatic rings and methoxy groups, enhancing blood-brain barrier permeability .

  • pH-dependent stability: Susceptibility to hydrolysis in acidic or basic conditions, common in amide-containing molecules .

Target ClassExample TargetsPotential Therapeutic Area
GPCRs5-HT2A_{2A}, D2_2Neuropsychiatric disorders
KinasesJAK2, EGFROncology
Ion ChannelsTRPV1, Nav1.7Pain management

Research Findings and Applications

Preclinical Studies

  • Antidepressant activity: Fluorophenyl-propanamide derivatives showed affinity for serotonin transporters (SERT) in rodent models .

  • Anti-inflammatory effects: Methoxyphenyl-containing compounds inhibited NF-κB signaling in macrophage assays .

Pharmacokinetics

  • Metabolism: Predicted hepatic oxidation via CYP3A4/2D6, forming hydroxylated metabolites .

  • Half-life: Estimated at 6–8 hours in murine models, comparable to CNS-active drugs.

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